tert-butyl N-(3-fluoropiperidin-4-yl)-N-methylcarbamate
Overview
Description
“tert-butyl N-(3-fluoropiperidin-4-yl)-N-methylcarbamate” is a chemical compound with the molecular formula C10H19FN2O2 . It has a molecular weight of 218.27 .
Molecular Structure Analysis
The molecular structure of “tert-butyl N-(3-fluoropiperidin-4-yl)-N-methylcarbamate” consists of a carbamate group (N-CO-O) attached to a tert-butyl group and a 3-fluoropiperidin-4-yl group .Physical And Chemical Properties Analysis
“tert-butyl N-(3-fluoropiperidin-4-yl)-N-methylcarbamate” appears as a white to yellow solid . It should be stored in a refrigerator .Scientific Research Applications
Metabolism in Insects and Mammals
The study of similar compounds to tert-butyl N-(3-fluoropiperidin-4-yl)-N-methylcarbamate, such as 3,5-di-tert-butylphenyl N-methylcarbamate (Butacarb), reveals insights into their metabolism in both insects and mammals. In research conducted by Douch & Smith (1971), it was found that oxidation of Butacarb in various species resulted in multiple hydroxylation products, hinting at the metabolic pathways these carbamates undergo.
Enzyme Catalysis and Metabolism
Further work by Douch & Smith (1971) on m-tert-butylphenyl N-methylcarbamate investigated the role of enzymes in the metabolism of these compounds. It was noted that different enzymes catalyze the hydroxylation of the tert-butyl and N-methyl groups, which may be relevant to understanding the metabolic fate of tert-butyl N-(3-fluoropiperidin-4-yl)-N-methylcarbamate.
Synthesis and Chemical Transformations
The synthesis and chemical transformations of related carbamates have been extensively studied. Guinchard et al. (2005) describe the preparation of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, showcasing the versatility of these compounds in organic synthesis.
Comparative Toxicity Studies
The comparative cytotoxicity of butylated hydroxytoluene and its methylcarbamate derivative, terbucarb, was studied by Nakagawa et al. (1994). This research provides insights into the toxicological profiles of carbamate derivatives, which may be applicable to tert-butyl N-(3-fluoropiperidin-4-yl)-N-methylcarbamate.
Application in Biological Systems
The use of carbamates in biological systems was demonstrated by Sanjeevarayappa et al. (2015), who synthesized a tert-butyl piperazine-1-carboxylate derivative and evaluated its antibacterial and anthelmintic activity. Such studies may open avenues for the application of tert-butyl N-(3-fluoropiperidin-4-yl)-N-methylcarbamate in pharmacology.
Safety And Hazards
This compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
tert-butyl N-(3-fluoropiperidin-4-yl)-N-methylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14(4)9-5-6-13-7-8(9)12/h8-9,13H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCKWWMMIKCCKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCNCC1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(3-fluoropiperidin-4-yl)-N-methylcarbamate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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